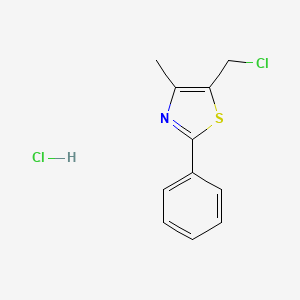
5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride is an organic compound. It is used as a pharmaceutical and agrochemical intermediate . It is also used as an intermediate of insecticides Thiamethoxam and Clothianidin .
Synthesis Analysis
The synthesis of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride involves several steps. One of the methods involves the dehydration of fructose and other cellulose derivatives using hydrochloric acid . Another method involves the use of bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . The molecular weight is 168.04 .Chemical Reactions Analysis
5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride can undergo several chemical reactions. For instance, it can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . It can also be converted to 5-(hydroxymethyl)furfural (HMF) in good yields by a novel one pot method using iodosylbenzene (PhIO) as a reagent under mild reaction conditions .Physical And Chemical Properties Analysis
5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride is a colorless liquid . It has a boiling point range of 83 - 85 °C at 8 mmHg .Aplicaciones Científicas De Investigación
Thiazole Derivatives in Drug Development
Thiazole and its derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. A review highlighted the significant work done on thiazole rings to find new compounds with lesser side effects, emphasizing the scaffold's potential in medicinal chemistry for various therapeutic applications (Leoni, Locatelli, Morigi, & Rambaldi, 2014). Another study focused on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, indicating the interest in thiazole derivatives for developing new chemical entities with potential biological activities (Issac & Tierney, 1996).
Role in Neuroprotection
Chlormethiazole, a thiazole derivative, has been explored for its neuroprotective properties, particularly in the context of stroke. Although clinical trials have shown limited success, animal models suggest a potential role in preventing the effects of stroke, underlining the importance of further research to bridge the gap between preclinical and clinical outcomes (Wilby & Hutchinson, 2006).
Chemical Synthesis and Applications
The versatility of thiazole compounds as building blocks for synthesizing heterocyclic compounds has been documented. One review discussed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, a thiazole-derived scaffold, showcasing its reactivity and utility in generating a wide range of heterocycles and dyes (Gomaa & Ali, 2020).
Safety and Hazards
Direcciones Futuras
The future directions for 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride could involve its use in the production of renewable chemicals. For instance, the halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF), can be produced directly from biomass in good isolated yields . This suggests potential for the use of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride in sustainable chemical production processes.
Propiedades
IUPAC Name |
5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS.ClH/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWGWXMKKLMRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-amino-5-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-yl]-1-ethanone](/img/structure/B2444690.png)

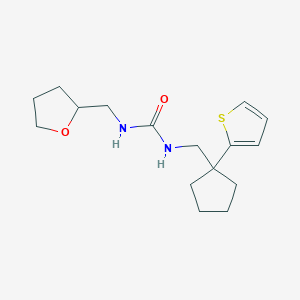

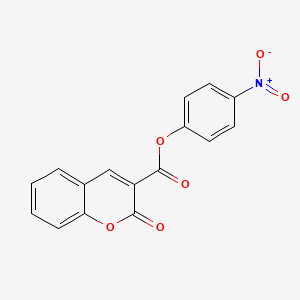
![N-[2-(4-chlorophenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2444696.png)
![1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine](/img/structure/B2444700.png)
![5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2444704.png)
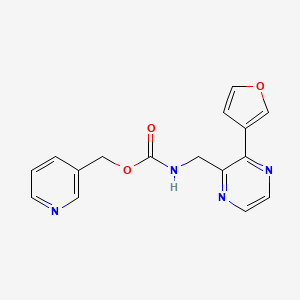
![Ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2444706.png)
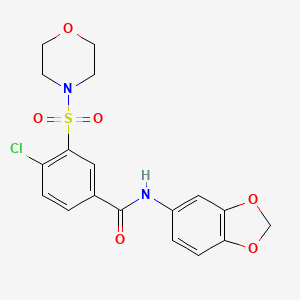
![[3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2444710.png)